![molecular formula C29H26N2O2 B464700 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide CAS No. 224033-16-3](/img/structure/B464700.png)

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

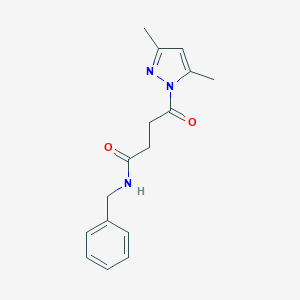

“2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” is a chemical compound with the molecular formula C29H26N2O2 . It is functionally related to a phenylacetic acid .

Molecular Structure Analysis

The molecular structure of “2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” can be analyzed using various spectroscopic techniques such as NMR and IR . The exact structure would need to be confirmed through these or other analytical methods.科学的研究の応用

Synthetic Chemistry and Catalysis

Phenylacetamides like 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide are pivotal in synthetic chemistry due to their presence in drug molecules and natural products. A notable study by Yun Wang et al. (2020) presented a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method is synthetically advantageous for producing steric hinderance, which is challenging via palladium-catalyzed aminocarbonylation, showing wide functional group tolerance under mild conditions (Wang et al., 2020).

Antitumor Activity

The antitumor activity of phenylacetamide derivatives was investigated, revealing significant findings. L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines. This research underscores the potential therapeutic applications of phenylacetamide derivatives in oncology (Yurttaş et al., 2015).

Anticonvulsant Properties

The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by A. Camerman et al. (2005) delved into the structural basis for the anticonvulsant activities of these compounds. By comparing stereochemical properties with phenytoin, the research identified specific molecular features responsible for the anticonvulsant activities, suggesting a promising avenue for developing new anticonvulsant drugs (Camerman et al., 2005).

Metabolic Profiling in Drug Metabolism

Metabolic phenotyping offers insights into the metabolism and hepatotoxicity of drugs like acetaminophen, closely related to phenylacetamides. M. Coen's work on applying multi-platform metabolic profiling to study acetaminophen metabolism in both in vivo models and humans sheds light on the mechanism of drug-induced hepatotoxicity and identifies potential biomarkers for improved disease stratification (Coen, 2015).

将来の方向性

作用機序

Target of Action

Similar compounds such as fentanyl have several sites for metabolic transformation

Mode of Action

The compound’s structure suggests that it may interact with its targets via resonance-stabilized carbocations, a common mechanism in organic chemistry .

Biochemical Pathways

Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These pathways involve the formation of a carbocation intermediate, which can then react with a nucleophile.

Result of Action

The removal of a benzylic hydrogen, a possible reaction for this compound, results in a smaller energy gain and thus requires less energy .

Action Environment

The compound’s solubility properties suggest that its action may be influenced by the polarity of its environment .

特性

IUPAC Name |

2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOQBKNPCWCOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B464699.png)

![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)

![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)

![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)

![5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464729.png)

![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)

![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)